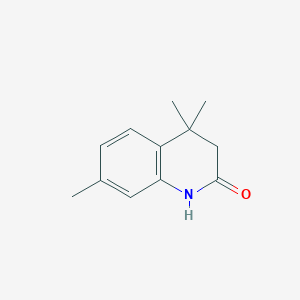![molecular formula C20H26N2O5S3 B2480202 4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 903306-83-2](/img/structure/B2480202.png)
4-(Mesitylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis methods for diazaspiro[4.5]decane derivatives, including those with sulfonyl groups, involve strategic organic reactions that aim to build the complex spirocyclic framework efficiently. One pathway involves the use of cyclic diazo compounds that undergo metal-catalyzed spirocyclizations, potentially including steps that form the sulfonyl linkages seen in the target molecule (Dar'in et al., 2020).
Molecular Structure Analysis
The molecular structure of diazaspiro[4.5]decane derivatives, including those with sulfonyl substitutions, is characterized by X-ray crystallography, revealing their three-dimensional conformation and electronic distribution. The crystal structure analysis provides insights into the spatial arrangement of atoms and the implications for the compound's reactivity and interactions (Staško, Davis, & Chapman, 2002).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[4.5]decane derivatives is influenced by their structural features, including the presence of sulfonyl groups. These compounds participate in various chemical reactions, such as the Johnson orthoester Claisen rearrangement, which demonstrates their versatility in synthetic applications (Parvez, Yadav, & Senthil, 2001). The presence of sulfonyl and diazaspiro moieties significantly affects their chemical behavior, offering multiple functionalization sites.
Aplicaciones Científicas De Investigación
Supramolecular Chemistry and Crystal Engineering
Research into cyclohexane-spirohydantoin derivatives, including diazaspiro[4.5]decane structures, has shown significant interest in supramolecular chemistry. These compounds are used to study the relationship between molecular and crystal structure, highlighting the role of substituents on the cyclohexane ring in supramolecular arrangements. For example, the study of various spirohydantoin derivatives has provided insights into their crystal packing preferences and molecular conformations, revealing the absence of solvent molecules in the crystals and the significance of hydrogen bonding and substituent effects on supramolecular assembly (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Pharmacological Research
In the pharmacological domain, diazaspiro[4.5]decane derivatives have been synthesized and evaluated for their anticonvulsant activities. These studies aim to understand the structure-activity relationships for anticonvulsant activity, where certain diazaspiro[4.5]decane derivatives demonstrated significant protective effects against seizures, comparable to standard drugs like phenytoin (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Material Science and Organic Synthesis
The synthesis of diazaspiro[4.5]decane scaffolds has attracted attention for their potential applications in material science and organic synthesis. These scaffolds can be utilized in creating biologically active compounds, with methodologies developed for their efficient synthesis from commercially available reagents. Such synthetic routes offer promising avenues for the production of compounds with significant biological activities, opening new opportunities for drug discovery and materials development (Ogurtsov & Rakitin, 2020).
Propiedades
IUPAC Name |
8-thiophen-2-ylsulfonyl-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S3/c1-15-13-16(2)19(17(3)14-15)30(25,26)22-10-11-27-20(22)6-8-21(9-7-20)29(23,24)18-5-4-12-28-18/h4-5,12-14H,6-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQMWDRZTDFQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2480120.png)


![3-acetyl-N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)benzene-1-sulfonamide](/img/structure/B2480125.png)




![8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B2480133.png)


![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2480140.png)
![1-{Pyrazolo[1,5-a]pyrazin-3-yl}ethan-1-one](/img/structure/B2480142.png)